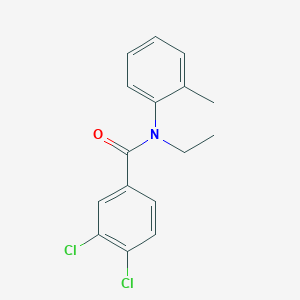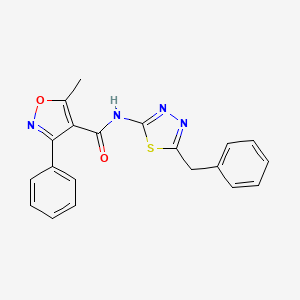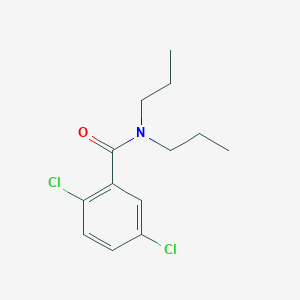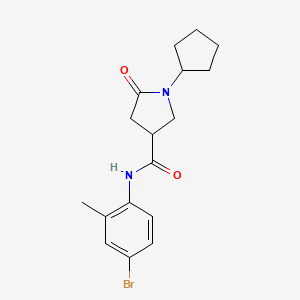
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a brominated phenyl group, a cyclopentyl ring, and a pyrrolidine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the bromination of 2-methylphenyl compounds. The brominated intermediate is then reacted with cyclopentyl derivatives under specific conditions to form the desired product. Common reagents used in these reactions include bromine, cyclopentanone, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, oxo-compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Bromo-N-(2-methylphenyl)benzamide: Shares the brominated phenyl group but differs in the rest of the structure.
N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide: Similar brominated phenyl group with a different heterocyclic ring.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains both bromine and iodine atoms in the phenyl ring.
Uniqueness
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a brominated phenyl group, a cyclopentyl ring, and a pyrrolidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H21BrN2O2 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H21BrN2O2/c1-11-8-13(18)6-7-15(11)19-17(22)12-9-16(21)20(10-12)14-4-2-3-5-14/h6-8,12,14H,2-5,9-10H2,1H3,(H,19,22) |
InChI 键 |
MPIPFXBHPXUWAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
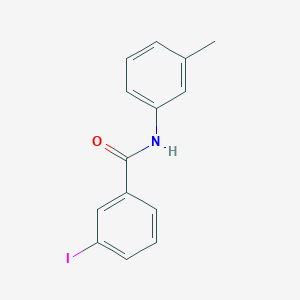
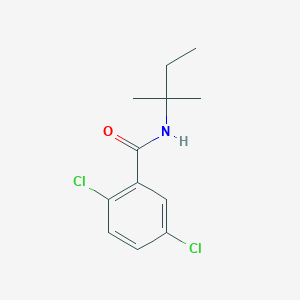

![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
![N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
